

Introduction: The Role of (Cyclohexyl)methylzinc Bromide in Modern Synthesis

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Compound of Interest

Compound Name: (Cyclohexyl)methylzinc bromide

CAS No.: 135579-86-1

Cat. No.: B151323

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Organozinc compounds, first prepared by Edward Frankland in 1848, represent one of the oldest classes of organometallic reagents.[1] For a long time, their utility was overshadowed by the higher reactivity of Grignard and organolithium reagents.[2] However, the past few decades have seen a resurgence in their application, driven by their unique balance of reactivity and functional group tolerance.[2][3] Unlike their more reactive counterparts, organozinc reagents are compatible with a wide array of sensitive functional groups, such as esters, nitriles, and amides, making them invaluable tools in the convergent synthesis of complex molecules.[3]

(Cyclohexyl)methylzinc bromide, with the chemical formula $C_6H_{11}CH_2ZnBr$, is a prime example of a functionalized alkylzinc halide.[4][5] It serves as a nucleophilic source of a cyclohexylmethyl group, enabling the formation of new carbon-carbon bonds under mild conditions.[6] Its primary application is in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling, which allows for the precise construction of $C(sp^3)-C(sp^2)$ and $C(sp^3)-C(sp^3)$ bonds.[7][8][9][10] This reagent is typically supplied and handled as a 0.5 M solution in an anhydrous solvent like tetrahydrofuran (THF) to ensure stability and ease of use.[4]

Physicochemical and Safety Data

Accurate knowledge of the reagent's properties and hazards is paramount for its safe and effective use.

Table 1: Physicochemical Properties of **(Cyclohexyl)methylzinc Bromide**

Property	Value	Source
Chemical Formula	C₇H₁₃BrZn	[4][5]
Molecular Weight	242.47 g/mol	[4][5]
CAS Number	135579-86-1	[4]
Appearance	Typically a solution in THF	[4]
Concentration	Commonly 0.5 M in THF	[4]
Density (of 0.5M solution)	~0.972 g/mL at 25 °C	[4]
Boiling Point (of 0.5M solution)	~65 °C (THF)	[4]

| Storage Temperature | 2-8°C [4] |

Table 2: Hazard and Safety Information for 0.5 M THF Solution

Hazard Category	Description	Precautionary Codes
Flammability	Highly flammable liquid and vapor (Flash Point: -17 °C)	P210, P233, P240
Health Hazards	Causes serious eye irritation. May cause respiratory irritation. May cause drowsiness or dizziness. Suspected of causing cancer.	P202, P305+P351+P338, P308+P313

| Reactivity | Reacts violently with water. May form explosive peroxides. Air and moisture sensitive. | EUH014, EUH019 |

Data sourced from Sigma-Aldrich Safety Data Sheet.[4]

Core Protocol 1: Handling and Storage of Organozinc Reagents

The high reactivity and sensitivity of organozinc compounds necessitate strict adherence to air-free handling techniques.[1][6]

Storage and Inert Atmosphere Operations

(Cyclohexyl)methylzinc bromide is pyrophoric and highly sensitive to both air and moisture. [1][2]

- Storage: The reagent must be stored in a tightly sealed, appropriate container (e.g., ChemSeal™ bottle) under an inert atmosphere of argon or dry nitrogen.[11] Recommended storage is in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C.[4][12]
- Handling: All manipulations must be performed using standard Schlenk line or glovebox techniques. This ensures that the reagent is not exposed to the atmosphere, which can cause both degradation of the reagent and create a significant fire hazard.[1]

Equipment and Solvents

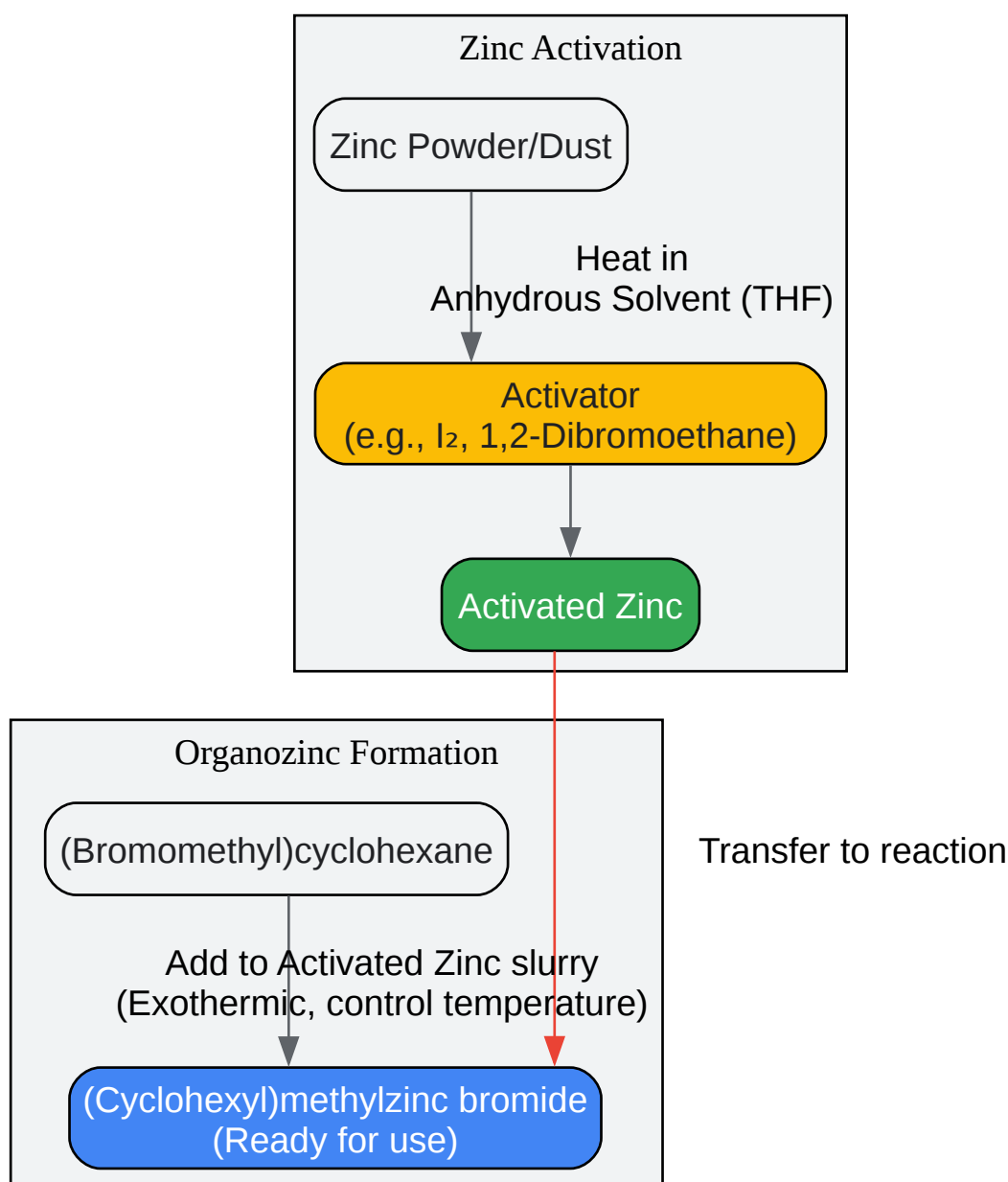
- Glassware: All glassware (flasks, syringes, cannulas) must be thoroughly dried in an oven (e.g., at 120°C overnight) and cooled under a stream of inert gas or in a desiccator immediately before use.
- Solvents: Any additional solvents used in the reaction must be anhydrous and deoxygenated. Commercially available anhydrous solvents are recommended, or they can be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).
- Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves are mandatory. All operations should be conducted within a chemical fume hood.

Core Protocol 2: In Situ Preparation (Optional)

While commercially available solutions are convenient, the reagent can be prepared in situ from its corresponding alkyl halide. This is achieved through the oxidative insertion of zinc metal into the carbon-bromine bond of (bromomethyl)cyclohexane.^{[13][14]}

A critical factor in this synthesis is the activation of the zinc metal, as its surface is typically passivated by a layer of zinc oxide.^[3]

Workflow for Zinc Activation and Reagent Formation



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Caption: Workflow for the in-situ preparation of the organozinc reagent.

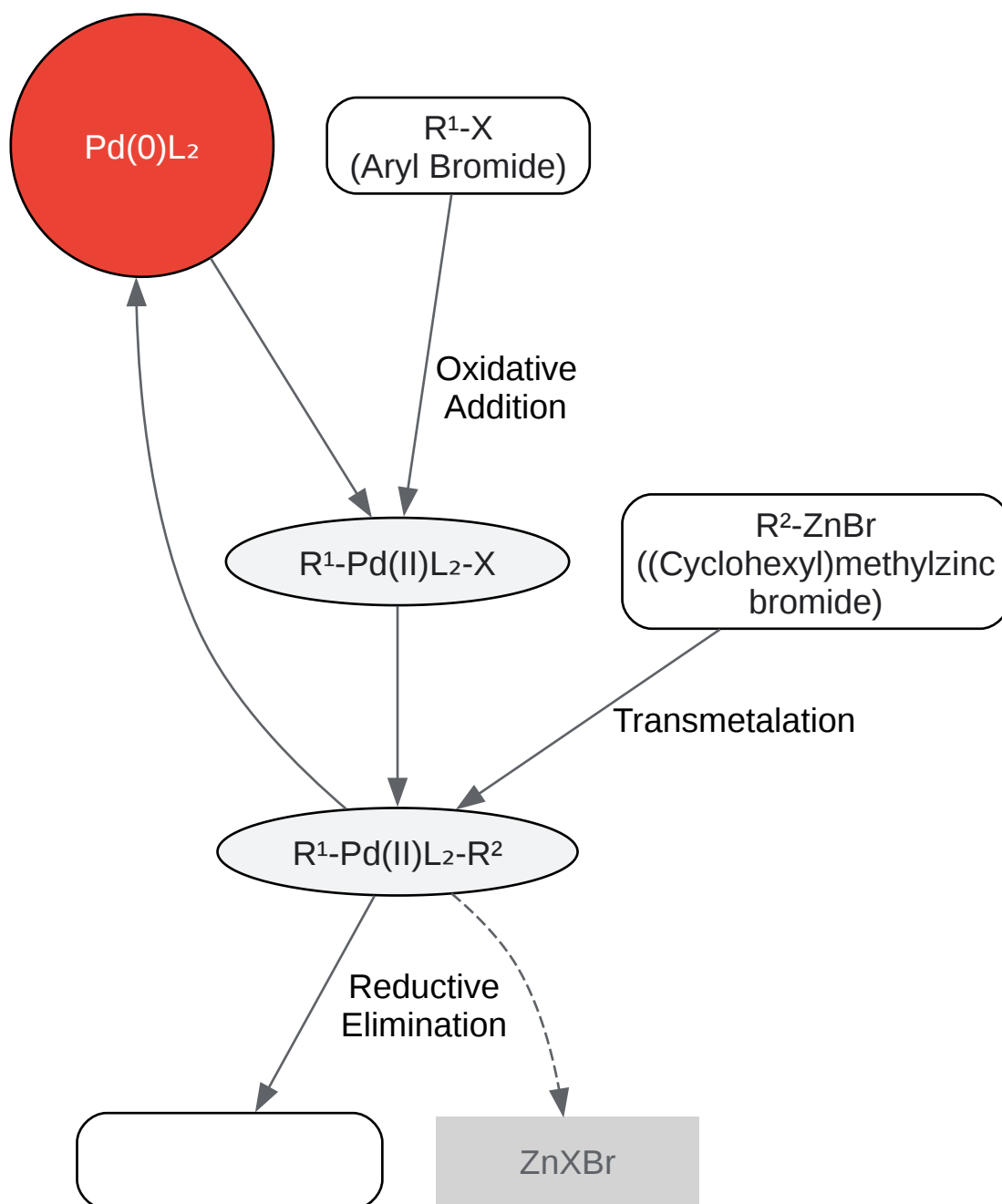
Step-by-Step Preparation Protocol

- **Setup:** To an oven-dried, three-neck flask equipped with a condenser, magnetic stir bar, and argon inlet, add zinc dust (1.5 equivalents).
- **Activation:** Add anhydrous THF via syringe. Add a small amount of an activator, such as a few crystals of iodine or ~5 mol% 1,2-dibromoethane. Heat the mixture gently until the color of the iodine fades or gas evolution is observed, then cool to room temperature.
- **Formation:** Slowly add a solution of (bromomethyl)cyclohexane (1.0 equivalent) in anhydrous THF dropwise via an addition funnel. The reaction is exothermic; maintain the internal temperature below 30°C using a water bath.
- **Completion:** After the addition is complete, stir the resulting grey slurry at room temperature for several hours until the reaction is complete (can be monitored by GC analysis of quenched aliquots). The resulting solution of **(Cyclohexyl)methylzinc bromide** is ready for use in subsequent steps.

Application Protocol: The Negishi Cross-Coupling Reaction

The Negishi coupling is a powerful and versatile method for forming C-C bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.^[8]^[10] The reaction exhibits high functional group tolerance and often proceeds under mild conditions.^[15]

Catalytic Cycle of the Negishi Coupling



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Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Detailed Protocol: Coupling with 4-Bromoanisole

This protocol describes the coupling of **((Cyclohexyl)methylzinc bromide)** with 4-bromoanisole, a representative electron-rich aryl bromide.

- **Reaction Setup:** In a fume hood, place an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.
- **Catalyst Preparation:** To the flask, add palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 1-2 mol%) and a suitable phosphine ligand such as CPhos or SPhos (2-4 mol%). Evacuate and backfill the flask with argon three times.
- **Reagent Addition:** Add anhydrous THF (~5 mL) via syringe, followed by 4-bromoanisole (1.0 equivalent). Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
- **Organozinc Addition:** Slowly add the 0.5 M solution of **(Cyclohexyl)methylzinc bromide** (1.2-1.5 equivalents) dropwise via syringe over 20-30 minutes.^[9] An exotherm may be observed. Maintain the reaction at ambient temperature.
- **Reaction Monitoring:** Stir the reaction at room temperature for 2-12 hours.^[9] The progress can be monitored by taking small aliquots (quenched with methanol), diluting with ethyl acetate, and analyzing by TLC or GC-MS.
- **Work-up:** Upon completion, cool the reaction in an ice bath and cautiously quench by slow addition of saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product, 1-(cyclohexylmethyl)-4-methoxybenzene.

Table 3: Example Parameters for Negishi Coupling of Secondary Alkylzincs

Aryl Halide Substrate	Catalyst Loading (mol%)	Ligand	Temp.	Time (h)	Yield (%)	Reference
4-Bromobenzonitrile	1% Pd(OAc) ₂ , 2% CPhos	CPhos	rt	3	93	Han & Buchwald, 2009[7][9]
2-Bromotoluene	1% Pd(OAc) ₂ , 2% CPhos	CPhos	rt	3	90	Han & Buchwald, 2009[7][9]
4-Chloroacetophenone	2% Pd(OAc) ₂ , 4% CPhos	CPhos	rt	6	89	Han & Buchwald, 2009[7][9]
Methyl 4-bromobenzoate	1% Pd(OAc) ₂ , 2% CPhos	CPhos	rt	3	94	Han & Buchwald, 2009[7][9]

Note: The table shows representative conditions for secondary alkylzinc reagents, which are highly analogous to the primary **(Cyclohexyl)methylzinc bromide** system.

Conclusion

(Cyclohexyl)methylzinc bromide is a highly effective and functional-group-tolerant reagent for the introduction of the cyclohexylmethyl moiety in organic synthesis. Its utility, particularly in palladium-catalyzed Negishi cross-coupling reactions, allows for the reliable formation of C(sp³)-C(sp²) bonds. Successful application hinges on a thorough understanding of its properties and strict adherence to safety protocols and air-free handling techniques. By following the detailed procedures outlined in these application notes, researchers can confidently and safely leverage this powerful synthetic tool in their drug discovery and development programs.

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